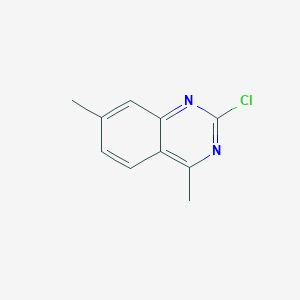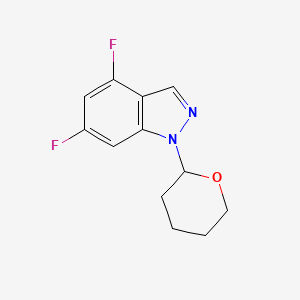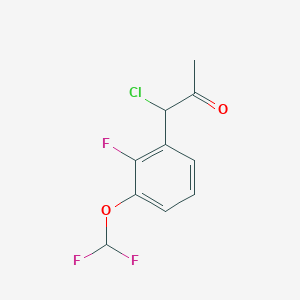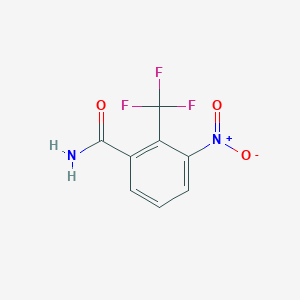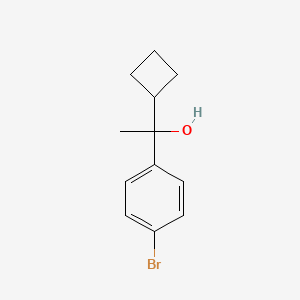
1-(4-Bromophenyl)-1-cyclobutylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-1-cyclobutylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-cyclobutylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by reduction. The reaction conditions often include:
Reagents: 4-bromobenzyl bromide, cyclobutanone, a base (such as sodium hydride or potassium tert-butoxide), and a reducing agent (such as lithium aluminum hydride).
Solvents: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-1-cyclobutylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in diethyl ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-1-cyclobutyl ketone.
Reduction: Formation of 1-(4-bromophenyl)-1-cyclobutylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-1-cyclobutylethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-1-cyclobutylethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-1-cyclopropylethanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-cyclohexylethanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-phenylethanol: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(4-Bromophenyl)-1-cyclobutylethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-1-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3 |
Clé InChI |
QMXISMXDEWIKHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC1)(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


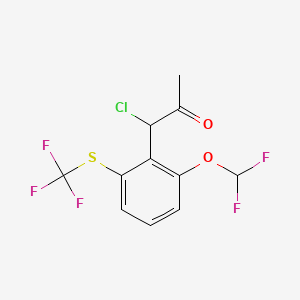

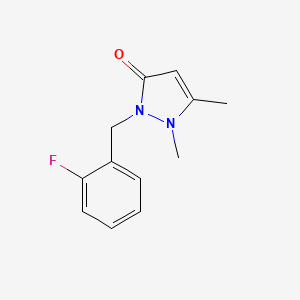
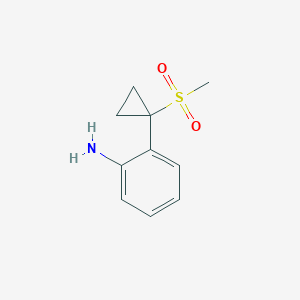

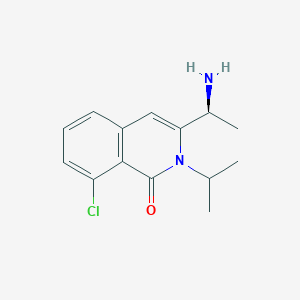
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
